molecular formula C15H9Cl2N3O B2618445 3,6-dichloro-N-(quinolin-2-yl)pyridine-2-carboxamide CAS No. 1222998-23-3

3,6-dichloro-N-(quinolin-2-yl)pyridine-2-carboxamide

Cat. No.: B2618445
CAS No.: 1222998-23-3
M. Wt: 318.16
InChI Key: VFEYHVXKOWKVTE-UHFFFAOYSA-N
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Description

3,6-dichloro-N-(quinolin-2-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both quinoline and pyridine rings in its structure makes it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-(quinolin-2-yl)pyridine-2-carboxamide typically involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with quinoline-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-(quinolin-2-yl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound, while oxidation and reduction reactions can lead to changes in the oxidation state of the quinoline ring.

Scientific Research Applications

3,6-dichloro-N-(quinolin-2-yl)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(quinolin-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with DNA and RNA, affecting their synthesis and function .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dichloro-N-(quinolin-8-yl)pyridine-2-carboxamide
  • 3,6-dichloro-N-(quinolin-5-yl)pyridine-2-carboxamide

Uniqueness

3,6-dichloro-N-(quinolin-2-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern on the quinoline and pyridine rings. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

3,6-dichloro-N-quinolin-2-ylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O/c16-10-6-7-12(17)19-14(10)15(21)20-13-8-5-9-3-1-2-4-11(9)18-13/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEYHVXKOWKVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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